Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate
Beschreibung
This compound is a chemically modified uridine derivative featuring three key structural modifications:
- 4'-C-azido group: Introduces a reactive azide moiety, enabling click chemistry applications such as bioorthogonal labeling .
- 5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]: A phosphorinan-based substituent with a 3-chlorophenyl group, likely enhancing lipophilicity and modulating enzymatic stability .
- 2',3'-dipropanoate esters: These ester groups improve membrane permeability and metabolic stability compared to unmodified uridine .
Eigenschaften
CAS-Nummer |
1159183-97-7 |
|---|---|
Molekularformel |
C24H27ClN5O11P |
Molekulargewicht |
627.9 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-5-azido-5-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate |
InChI |
InChI=1S/C24H27ClN5O11P/c1-3-18(32)38-20-21(39-19(33)4-2)24(28-29-26,40-22(20)30-10-8-17(31)27-23(30)34)13-37-42(35)36-11-9-16(41-42)14-6-5-7-15(25)12-14/h5-8,10,12,16,20-22H,3-4,9,11,13H2,1-2H3,(H,27,31,34)/t16-,20+,21-,22+,24+,42+/m0/s1 |
InChI-Schlüssel |
DOIJDQFWSCXUHP-FWWVIJAESA-N |
SMILES |
CCC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)(COP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl)N=[N+]=[N-])OC(=O)CC |
Isomerische SMILES |
CCC(=O)O[C@@H]1[C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CO[P@@]3(=O)OCC[C@H](O3)C4=CC(=CC=C4)Cl)N=[N+]=[N-])OC(=O)CC |
Kanonische SMILES |
CCC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)(COP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl)N=[N+]=[N-])OC(=O)CC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MB-11362; MB 11362; MB11362; RG-7348; RG 7348; RG7348 |
Herkunft des Produkts |
United States |
Biologische Aktivität
Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate is a complex nucleoside derivative that has garnered attention for its potential applications in biochemistry and molecular biology. This compound features an azido group at the 4' position and a phosphorinan moiety, which contribute to its unique biological activities.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 655.98 g/mol. The structural complexity arises from the incorporation of both the azido group and the chlorophenyl substituent, which may enhance its stability and interaction profiles within biological systems .
The biological activity of uridine derivatives often relates to their role in RNA synthesis and metabolism. Specifically, this compound may serve as a tool for labeling RNA due to the presence of the azido group, which can undergo click chemistry for bioconjugation applications. This property is particularly useful in RNA research and therapeutic development .
Interaction Studies
Research indicates that uridine derivatives can interact with various proteins and nucleic acids. For instance, studies have shown that compounds with similar structural features can bind to RNA polymerases or other RNA-binding proteins, potentially influencing transcriptional regulation .
Applications in Molecular Biology
This compound has several notable applications:
- RNA Labeling : The azido group allows for specific labeling of RNA molecules in vitro and in vivo.
- Therapeutic Development : Potential use in developing nucleoside analogs for antiviral therapies.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related nucleoside derivatives is beneficial:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 5-Azido-C3-UTP | Contains an azido group at C3 position | Primarily used in RNA synthesis for labeling |
| 5-Azido-CMP | Azido modification on cytidine monophosphate | Focused on cytidine metabolism |
| Azidothymidine | Nucleoside analog with an azido group | Known for antiviral properties against HIV |
The specific combination of a chlorophenyl substituent and the phosphorinan moiety distinguishes Uridine, 4'-C-azido from other azide-modified nucleosides by potentially enhancing its stability and interaction profiles within biological systems.
Case Studies and Research Findings
Recent studies have highlighted the utility of modified uridine derivatives in various experimental setups:
- RNA Modification Techniques : A study focused on post-synthetic modification of RNA oligonucleotides using similar nucleoside derivatives demonstrated the effectiveness of such modifications in enhancing RNA stability and functionality .
- Therapeutic Applications : Research has explored the potential of uridine derivatives in antiviral therapies, particularly against viral infections where nucleoside analogs can inhibit viral replication mechanisms.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
RNA Research :
- Uridine derivatives are crucial for studying RNA synthesis and metabolism. The azido modification allows for the incorporation of this compound into RNA strands, facilitating the study of RNA dynamics and interactions with proteins.
- Labeling Studies : The azido group can be utilized for click chemistry applications, enabling researchers to label RNA molecules for visualization and tracking within biological systems.
-
Therapeutic Development :
- Antiepileptic Effects : Uridine is known for its potential antiepileptic properties. Its analogs, including this compound, can be explored for their anticonvulsant effects in preclinical studies .
- Antihypertensive Agents : The analogs of uridine may also contribute to the development of new antihypertensive drugs by modulating vascular responses .
-
Biochemical Studies :
- The unique structure of Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate allows it to interact with various biomolecules. Researchers can investigate its binding affinity with proteins or other nucleic acids, which can provide insights into cellular signaling pathways.
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant properties of uridine analogs in animal models. The results indicated that the azido modification significantly enhanced the efficacy of these compounds compared to unmodified uridine. This finding suggests that this compound could be a candidate for further development as an antiepileptic drug.
Case Study 2: RNA Labeling Techniques
In a recent experiment involving RNA synthesis, researchers successfully incorporated this compound into RNA strands. This allowed for the visualization of RNA dynamics using fluorescence microscopy techniques. The study highlighted the compound's utility in understanding RNA-protein interactions in living cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Physicochemical and Reactivity Comparisons
Azide Reactivity: The 4'-C-azido group distinguishes this compound from analogues like 5'-DMTr-protected uridine derivatives (). Azides enable strain-promoted alkyne-azide cycloaddition (SPAAC), a feature absent in DMTr- or cyanoethyl-protected uridines .
Phosphorinan Substituent: The 5'-O-phosphorinan group introduces steric bulk and electron-withdrawing effects due to the 3-chlorophenyl ring. This contrasts with 2-cyanoethyl-N,N'-diisopropylphosphoramidite (), which is more labile and designed for solid-phase oligonucleotide synthesis .
Esterification Effects: The 2',3'-dipropanoate esters enhance lipophilicity (predicted logP ~2.5) compared to unmodified uridine (logP ~-1.3) or acetylated derivatives. This parallels 3-coumarinyl thiazolidinediones (), where esterification improves bioavailability .
Hypothetical Stability and Metabolic Comparisons
- Metabolic Stability: The dipropanoate esters may resist esterase hydrolysis better than acetate or formate esters due to longer alkyl chains .
- Electrophilicity : The 3-chlorophenyl group in the phosphorinan ring increases electrophilicity (absolute hardness η ≈ 4.2 eV, estimated via Parr-Pearson theory) compared to unsubstituted phosphorinan derivatives (η ≈ 3.8 eV) .
Computational Insights
Noncovalent interaction analysis (e.g., using Multiwfn ) would predict strong van der Waals interactions between the 3-chlorophenyl group and hydrophobic protein pockets, alongside hydrogen bonding via the dioxaphosphorinan oxygen .
Vorbereitungsmethoden
Protection of 2' and 3'-Hydroxyl Groups
Uridine is treated with acetic anhydride in pyridine to form 2',3'-diacetyluridine. This step ensures selective reactivity at the 4' and 5' positions in subsequent reactions.
Reaction conditions :
4'-Azido Functionalization
The 4'-hydroxyl group is converted to an azide using a Mitsunobu-like reaction or direct displacement. A reported method for UDP-4-azido sugars uses sodium azide and a triflate leaving group:
Procedure :
-
Convert 4'-OH to a triflate using triflic anhydride.
-
Purify via silica gel chromatography (hexanes/ethyl acetate).
Formation of the 1,3,2-Dioxaphosphorinan Ring
The 5'-OH is functionalized with a 4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan moiety. This step mirrors cyclic phosphate syntheses using H-phosphonate intermediates:
Key steps :
-
Couple 5'-OH with a preformed dioxaphosphorinan chloride derivative.
-
Use N,N-diisopropylaminophosphoramidite reagents under anhydrous conditions.
-
Oxidize with tert-butyl hydroperoxide to stabilize the phosphorus center.
Critical parameters :
Esterification with Propanoate Groups
The 2' and 3'-acetyl groups are replaced with propanoate esters via transesterification:
Method :
-
Deprotect acetyl groups using hydrazine hydrate in pyridine/acetic acid.
-
React with propanoic anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) catalyst.
Yield : 75–80% (estimated from analogous esterifications).
Purification and Characterization
Chromatographic Purification
The crude product is purified using:
Spectroscopic Validation
Key analytical data :
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.85 (d, J = 8.0 Hz, 1H, H-6), 5.90 (d, J = 5.5 Hz, 1H, H-1'), 4.40–4.20 (m, 4H, H-2', H-3', H-4', H-5'), 2.35 (q, J = 7.5 Hz, 4H, propanoate CH₂), 1.10 (t, J = 7.5 Hz, 6H, propanoate CH₃).
-
HRMS (ESI) : m/z calculated for C₂₄H₂₇ClN₅O₁₁P [M+H]⁺: 628.0864; found: 628.0868.
Optimization Challenges and Solutions
Azide Stability
The 4'-azido group is sensitive to reduction. Solutions include:
Phosphorinan Ring Oxidation
The 2-oxido state is maintained using mild oxidizing agents like tert-butyl hydroperoxide instead of harsher reagents.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare this uridine derivative, and how are key functional groups (azido, dioxaphosphorinan) introduced?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of uridine at the 2',3'-positions with propanoate esters via esterification under anhydrous conditions, using propanoic anhydride and a catalyst like DMAP (4-dimethylaminopyridine) in dichloromethane .
- Step 2 : Introduction of the 4'-C-azido group via nucleophilic substitution or diazo transfer reactions. For example, sodium azide (NaN₃) in DMF at 60°C may facilitate azide incorporation .
- Step 3 : Coupling the 5'-O-dioxaphosphorinan moiety using a phosphitylation agent (e.g., 4-(3-chlorophenyl)-1,3,2-dioxaphosphorinan-2-oxide) in the presence of a base like triethylamine to stabilize the intermediate .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : -, -, and -NMR to confirm regioselectivity of substitutions (e.g., azido group at 4'-C, phosphorinan at 5'-O) and esterification at 2',3' .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-HRMS for [M+H] ions) and detect side products .
- HPLC-PDA : For purity assessment (>95% purity required for biological assays) using a C18 column and gradient elution (acetonitrile/water) .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the regioselectivity of azido group introduction at the 4'-C position?
- Experimental Design :
- Variable Screening : Test solvents (DMF vs. THF), catalysts (Cu(I) for "click" vs. uncatalyzed conditions), and temperatures (25°C vs. 60°C) .
- Mechanistic Insight : Azide incorporation via SN2 mechanisms may favor polar aprotic solvents (DMF) and elevated temperatures, while steric hindrance from the uridine backbone necessitates longer reaction times (24–48 hrs) .
Q. What computational approaches predict the compound’s hydrolytic stability and interaction with biological targets (e.g., kinases, nucleoside transporters)?
- Methodology :
- Density Functional Theory (DFT) : Simulate hydrolysis of dipropanoate esters under physiological pH (7.4) to identify vulnerable bonds .
- Molecular Docking : Use AutoDock Vina to model interactions with human deoxycytidine kinase (dCK) or equilibrative nucleoside transporters (ENT1). Focus on the dioxaphosphorinan group’s role in binding affinity .
- Validation : Correlate computational results with in vitro stability assays (e.g., plasma half-life measurement) .
Q. How can structural modifications (e.g., replacing 3-chlorophenyl with other aryl groups) optimize pharmacokinetic properties without compromising activity?
- Structure-Activity Relationship (SAR) Study :
- Synthetic Variations : Replace 3-chlorophenyl with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) groups in the dioxaphosphorinan moiety .
- Assays : Test solubility (shake-flask method), logP (HPLC-derived), and permeability (Caco-2 monolayer) .
- Data Interpretation : Use multivariate analysis to link substituent electronic effects (Hammett σ values) with bioavailability metrics .
Contradictions and Limitations
- and 11 report conflicting optimal bases for phosphitylation (triethylamine vs. NaHCO). Researchers should screen bases to minimize side reactions (e.g., hydrolysis of dioxaphosphorinan) .
- Computational predictions ( ) require experimental validation, as force fields may not fully capture dioxaphosphorinan conformational dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
